
Urea, N-(2-chloroethyl)-N'-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a complex organic compound that features a urea backbone with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and a cholesterol derivative.
Formation of Urea Derivative: The 2-chloroethylamine is reacted with a urea derivative under controlled conditions to form the intermediate compound.
Introduction of Cholesterol Moiety: The cholesterol derivative is then introduced to the intermediate compound through a series of reactions, including esterification and reduction.
Nitrosation: The final step involves the nitrosation of the compound to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the cholesterol moiety.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it can be used to study the effects of nitroso compounds on cellular processes.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cholesterol moiety may facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(2-chloroethyl)-N’-nitroso-: Lacks the cholesterol moiety.
Cholesterol derivatives: Compounds with similar cholesterol structures but different functional groups.
Uniqueness
The unique combination of a urea backbone, chloroethyl group, nitroso group, and cholesterol moiety makes this compound distinct. This combination allows for diverse chemical reactivity and potential biological activity.
Conclusion
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a multifaceted compound with potential applications in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
164120-29-0 |
|---|---|
Molekularformel |
C31H52ClN3O3 |
Molekulargewicht |
550.2 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22-,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
InChI-Schlüssel |
CUJNUGZLQFCYEJ-CUQUTVJNSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


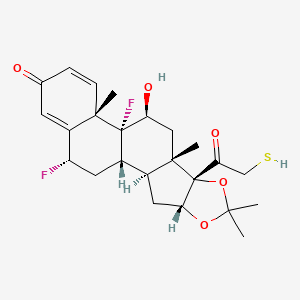
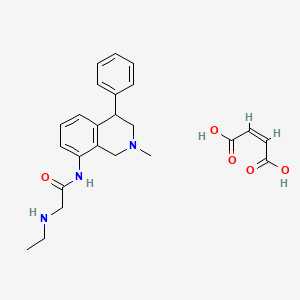

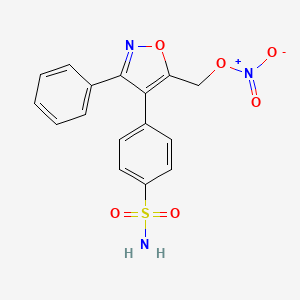



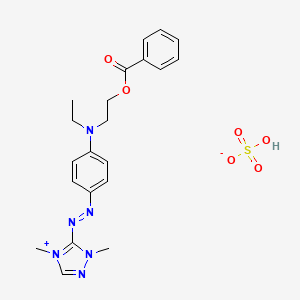
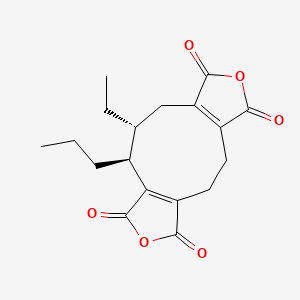
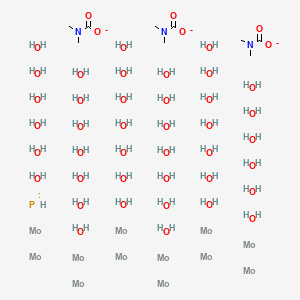
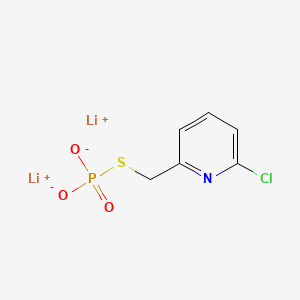
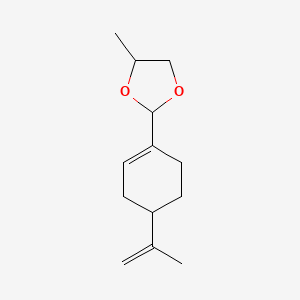
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

